molecular formula C4H5F5O B1365246 2-(1,1-Difluoroethoxy)-1,1,1-trifluoroethane CAS No. 25352-91-4

2-(1,1-Difluoroethoxy)-1,1,1-trifluoroethane

Cat. No. B1365246
CAS RN: 25352-91-4
M. Wt: 164.07 g/mol
InChI Key: LUGFHDZVRRASHY-UHFFFAOYSA-N
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Description

2-(1,1-Difluoroethoxy)-1,1,1-trifluoroethane is a chemical compound with the molecular formula C4H5F5O and a molecular weight of 164.07 g/mol .

Scientific Research Applications

Catalysis and Chemical Synthesis

  • The compound has been employed in the cleavage of unactivated carbon–chlorine bonds via a single-electron transfer process using transition-metal-catalysis, demonstrating its utility in chemical synthesis (Xiaojun & Qing-Yun, 2012).
  • It has also been used in the synthesis of 1-chloro-2,2-difluoroethylene from 1,2,2-trichloro-1,1-difluoroethane by reductive dechlorination, showcasing a method for producing the compound on an industrial scale (Nong, Lijuan, & Shaoji, 2013).

Conformation and Structural Studies

  • The geometric structure and conformational properties of related inhalation anesthetics have been explored, providing insights into the gas-phase structures and conformational properties of similar compounds (A. Hermann, H. Mack, & H. Oberhammer, 2000).

Material Science and Engineering

  • The compound has been instrumental in the synthesis and characterization of fluorinated polyimides, leading to materials with high optical transparency and low dielectric constants, offering applications in advanced materials science (Liming Tao et al., 2009).
  • It has also been used in the synthesis of 1,1-Difluoroallenes, showing the compound's versatility in organic synthesis and material science (K. Oh, K. Fuchibe, & J. Ichikawa, 2011).

Environmental and Industrial Applications

  • Studies on the solubility and diffusivity of hydrofluorocarbons in room-temperature ionic liquids reveal the compound's significance in environmental science and industrial applications, especially concerning greenhouse gases (M. Shiflett & A. Yokozeki, 2006).
  • Furthermore, it has been involved in facile synthesis methods for 1,1,1-trifluoro- and 1,1-difluoro-2,2-diarylethanes, illustrating its role in the development of novel synthetic methodologies (G. Prakash et al., 2011).

Safety And Hazards

The safety and hazards associated with 2-(1,1-Difluoroethoxy)-1,1,1-trifluoroethane are not provided in the search results. For safety information, it’s recommended to refer to the compound’s Material Safety Data Sheet (MSDS) or other safety resources .

properties

IUPAC Name

2-(1,1-difluoroethoxy)-1,1,1-trifluoroethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F5O/c1-3(5,6)10-2-4(7,8)9/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUGFHDZVRRASHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(OCC(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80474265
Record name 2-(1,1-Difluoroethoxy)-1,1,1-trifluoroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,1-Difluoroethoxy)-1,1,1-trifluoroethane

CAS RN

25352-91-4
Record name 2-(1,1-Difluoroethoxy)-1,1,1-trifluoroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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